Boiling Point and Volatility Profile Distinguishes β-Angelica Lactone from Its α-Tautomer and the Unsubstituted Parent Scaffold
5-Methyl-2(5H)-furanone (β-angelica lactone) exhibits a normal-pressure boiling point of 208–210 °C at 760 mmHg [1]. In contrast, its tautomeric isomer α-angelica lactone (CAS 591-12-8) boils at only 55–56 °C at a reduced pressure of 12 mmHg, corresponding to an estimated 167–170 °C at atmospheric pressure . The unsubstituted parent 2(5H)-furanone (CAS 497-23-4) boils at 86–87 °C at 12 mmHg [2]. The vapor pressure of the β-isomer at 25 °C is 0.197 mmHg, versus 0.023 mmHg for the α-isomer, indicating approximately 8.6-fold higher volatility for the β-form under ambient conditions . These differences directly impact distillation-based purification strategies, headspace concentration in flavor applications, and evaporative loss during processing.
| Evidence Dimension | Boiling point (atmospheric / reduced pressure) and vapor pressure at 25 °C |
|---|---|
| Target Compound Data | bp 208–210 °C at 760 mmHg; vapor pressure 0.197 mmHg at 25 °C |
| Comparator Or Baseline | α-Angelica lactone: bp 55–56 °C at 12 mmHg (est. ~167–170 °C at 760 mmHg); vapor pressure 0.023 mmHg at 25 °C. 2(5H)-Furanone: bp 86–87 °C at 12 mmHg. |
| Quantified Difference | bp higher by ~40 °C vs α-isomer (atm. est.); vapor pressure ~8.6× higher than α-isomer |
| Conditions | Boiling points measured at stated pressures; vapor pressures estimated at 25 °C (TGSC, Parchem data) |
Why This Matters
The substantial boiling point differential and higher vapor pressure dictate distinct handling, storage, and formulation protocols—incorrect isomer selection can lead to uncontrolled evaporative loss or failed distillation separations.
- [1] The Good Scents Company. beta-angelica lactone (CAS 591-11-7) – Physical Properties. Boiling Point: 208.00 to 210.00 °C @ 760 mmHg. http://www.thegoodscentscompany.com/data/rw1386791.html View Source
- [2] Wikipedia. 2-Furanone – Properties. Boiling point: 86–87 °C at 12 mmHg. https://en.wikipedia.org/wiki/2-Furanone View Source
